4-Cyclohexene-1,3-dione
Overview
Description
4-Cyclohexene-1,3-dione is a cyclic diketone that has a wide range of applications in the field of science and technology. It is also known as Meldrum's acid, named after the chemist who first synthesized it in 1908. This compound has a unique structure that makes it an important building block for various organic compounds.
Scientific Research Applications
Synthesis of Bioactive Molecules
4-Cyclohexene-1,3-dione derivatives play a crucial role as precursors in the synthesis of a wide range of synthetically significant compounds. These compounds include 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinedione, and various heterocycles. The derivatives exhibit a range of biological activities, such as anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer properties. The chemical versatility of these derivatives is attributed to the presence of highly active methylene moiety and active di-carbonyl groups (Sharma, Kumar, & Das, 2021).
Structural Studies in Solutions
Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) computational studies have been conducted to understand the structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions. These studies provide insights into the molecular structure and behavior of these compounds in different solvents, which is crucial for their application in various chemical reactions (Gryff-Keller & Szczeciński, 2010).
Heterocycles Synthesis
Cyclohexan-1,3-dione derivatives are also used in the synthesis of six-membered oxygen heterocycles. These heterocycles are intermediates in the production of various natural products and bioactive molecules, including those with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. This underscores the importance of cyclohexan-1,3-dione derivatives in organic chemistry and pharmaceutical research (Sharma, Kumar, & Das, 2020).
Development of Anticancer Compounds
Research has explored the use of Cyclohexane-1,3-dione as a template for developing new anticancer compounds. Through various chemical reactions and modifications, derivatives of this compound have shown significant cytotoxicity against different cancer cell lines, highlighting its potential in cancer treatment (Shaaban, Kamel, & Milad, 2014).
Applications in Organic Synthesis
The compounds derived from this compound have been used extensively in organic synthesis, including in the preparation of complexes with metals like cobalt, nickel, and copper. These complexes have potential applications in materials science and catalysis (Bassett, Bensted, & Grzeskowiak, 1969).
properties
IUPAC Name |
cyclohex-4-ene-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXNCJLLOUQYBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593567 | |
Record name | Cyclohex-4-ene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77609-84-8 | |
Record name | 4-Cyclohexene-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077609848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohex-4-ene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CYCLOHEXENE-1,3-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H44QLN2UP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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